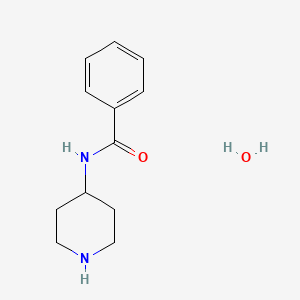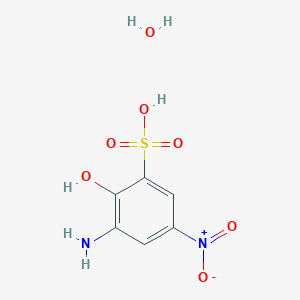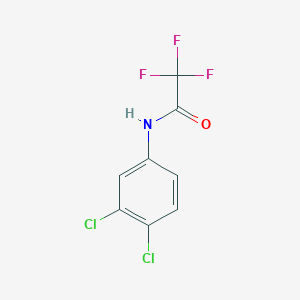
N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of dichlorophenyl and trifluoroacetamide groups in its structure
作用机制
Target of Action
N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide, also known as Propanil, primarily targets the photosynthetic electron transfer process in plants . It inhibits the Hill reaction in photosystem II (PSII), a crucial part of the photosynthesis process .
Mode of Action
The compound interacts with its targets by inhibiting the electron transport chain reaction in photosynthesis . This inhibition prevents the conversion of CO2 to carbohydrate precursors, thereby inhibiting the further development of the weed .
Biochemical Pathways
The affected pathway is the photosynthetic electron transfer process, specifically the Hill reaction in photosystem II . The downstream effects include the disruption of the plant’s ability to convert light energy into chemical energy, which is essential for growth and survival .
Pharmacokinetics
It’s worth noting that similar compounds like propanil are known to be rapidly metabolized in certain plants like rice, which contain high levels of the enzyme aryl acylamidase (aaa) .
Result of Action
The primary result of the compound’s action is the inhibition of plant growth, particularly in weeds . By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the persistence of similar compounds like Propanil in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . The compound’s efficacy can also be influenced by the presence of certain bacterial strains capable of degrading it .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+Trifluoroacetic anhydride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
相似化合物的比较
Similar Compounds
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea:
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has similar structural features and is used in various chemical applications.
Uniqueness
N-(3,4-Dichlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUUTXSUYHNAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879273 |
Source


|
| Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64694-85-5 |
Source


|
| Record name | ACETAMIDE, N-(3,4-DICHLOROPHENYL)-2,2,2-TRIFLUOR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6335819.png)
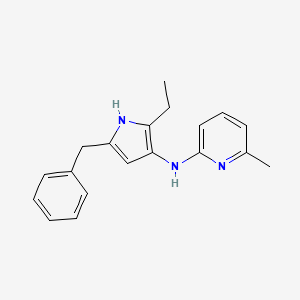
![2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335828.png)
![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)



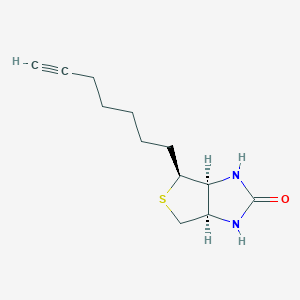
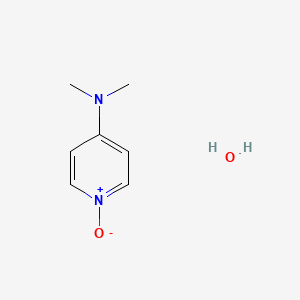
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate](/img/structure/B6335912.png)
